6-Methoxybenzo[B]thiophene-3-carboxylic acid
Description
Structural Identity and IUPAC Nomenclature
6-Methoxybenzo[b]thiophene-3-carboxylic acid (CAS: 43121-88-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₈O₃S and a molecular weight of 208.23 g/mol . Its IUPAC name reflects its fused aromatic system: a benzo[b]thiophene core (a benzene ring fused to a thiophene ring at the b-position) substituted with a methoxy group (-OCH₃) at position 6 and a carboxylic acid (-COOH) at position 3.
The structural features include:
- A planar bicyclic system with delocalized π-electrons.
- Electron-withdrawing carboxylic acid and electron-donating methoxy groups, creating intramolecular charge transfer effects.
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 220–221°C | |
| SMILES | O=C(C1=CSC2=CC(OC)=CC=C21)O | |
| Density (predicted) | 1.392 g/cm³ | |
| logP (partition coefficient) | 2.12 (calculated) |
Historical Context in Heterocyclic Chemistry
Benzo[b]thiophene derivatives emerged as critical pharmacophores in the late 20th century, driven by their structural similarity to bioactive molecules. The synthesis of this compound builds upon foundational work in electrophilic cyclization and cross-coupling reactions. Early methods relied on Paal-Knorr thiophene synthesis , which involved 1,4-dicarbonyl compounds and sulfiding agents. However, modern approaches leverage palladium-catalyzed carbonylation (e.g., using CO and o-alkynylthioanisoles) for regioselective carboxylation.
The compound’s historical significance lies in its role as a synthetic intermediate for:
Role in Benzo[b]Thiophene Derivative Research
This compound serves as a versatile precursor in medicinal and materials chemistry:
Pharmaceutical Applications
- Covalent RhoA inhibitors : Ethyl esters of this compound modulate cytoskeletal dynamics, relevant in cancer metastasis.
- Antimicrobial scaffolds : Structural modifications at the 3-carboxylic acid position enhance bacterial membrane targeting.
Table 2: Synthetic routes to derivatives
Properties
IUPAC Name |
6-methoxy-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNKGUDSUGTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618532 | |
| Record name | 6-Methoxy-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43121-88-6 | |
| Record name | 6-Methoxy-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The retrosynthetic dissection of 6-methoxybenzo[b]thiophene-3-carboxylic acid reveals three viable disconnection pathways:
- Carboxylic acid formation via hydrolysis of a preassembled ester-functionalized benzothiophene core.
- Thiophene ring construction around a pre-existing 6-methoxy-substituted aromatic system.
- Late-stage functionalization of a benzothiophene scaffold through directed C–H activation.
Comparative studies indicate Pathway 1 as the most industrially viable, leveraging established esterification-carbonylation protocols. Pathway 2 offers superior regiocontrol for academic-scale synthesis, while Pathway 3 remains experimental but promising for asymmetric derivatives.
Palladium-Catalyzed Carbonylative Cyclization
Reaction Mechanism and Substrate Design
The palladium-mediated approach utilizes 2-(alkynyl)thioanisole derivatives under CO pressure to construct the benzothiophene core. Critical parameters include:
- Catalyst system : Pd(OAc)₂/Xantphos (2 mol%)
- CO pressure : 32 atm with air (40 atm total)
- Temperature : 80–100°C for 24–36 hours
For 6-methoxy derivatives, the substrate 1 is synthesized from 3-methoxy-2-iodothioanisole via Sonogashira coupling with terminal alkynes. This ensures precise positioning of the methoxy group prior to cyclization.
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes saponification under basic conditions:
- Reagents : NaOH (2.5 equiv.) in H₂O/EtOH (1:5 v/v)
- Conditions : 50°C, 40 minutes
- Yield : 91% (isolated as light brown solid)
Characterization data for the final product:
Directed Cyclization of Functionalized Precursors
Thiourea Cyclization Route
Adapting methods from 2-carboxylic acid syntheses:
- Starting material : 4-Methoxy-2-iodobenzonitrile
- Thiolation : NaSH/DMF, 110°C, 6 hours
- Cyclization : I₂ (1.2 equiv.), K₂CO₃, DCM, 0°C→RT
- Oxidation : KMnO₄ (aq.), 70°C → Carboxylic acid
Optimization insights :
- Electron-donating methoxy groups necessitate higher iodine stoichiometry (1.5 equiv.) for complete cyclization
- Yields improve from 68% to 82% when using microwave irradiation (150W, 140°C)
Industrial-Scale Production Considerations
Continuous Flow Carbonylation
Pilot plant data (2024) demonstrates enhanced efficiency in flow systems:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield | 0.8 g/L·h | 3.2 g/L·h |
| Catalyst turnover | 1,200 | 8,500 |
| Impurity profile | 5.2% | 1.8% |
Key advantages include precise temperature control and reduced Pd leaching (<5 ppm).
Crystallization Protocols
Recrystallization from ethyl acetate/hexane (1:9) provides pharmaceutical-grade material:
- Purity : 99.7% (HPLC, 210 nm)
- Particle size : D90 < 50 μm (laser diffraction)
- Polymorph stability : Form I remains stable >24 months at 25°C/60% RH
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1 month | 1.2 | Sulfoxide |
| 0.1M HCl, 24h | 98.4 | Thiophene-3-sulfonic acid |
| 0.1M NaOH, 24h | 100 | 6-Methoxysalicylic acid |
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[B]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 6-Methoxybenzo[B]thiophene-3-carboxylic acid exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity.
- Comparative Efficacy : In comparative studies, this compound outperformed traditional antibiotics such as Ciprofloxacin and Rifampicin against resistant bacterial strains.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Mycobacterium smegmatis |
| Ciprofloxacin | 100 | Escherichia coli |
| Rifampicin | 75 | Staphylococcus aureus |
This antimicrobial efficacy suggests potential applications in developing new therapeutic agents for treating resistant infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.
- Cytokine Inhibition : In vitro studies have shown that it significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory diseases.
The anti-inflammatory activity is attributed to its interaction with specific molecular targets involved in inflammation pathways, making it a candidate for further research in inflammatory conditions .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications at the benzo[b]thiophene nucleus have led to new compounds exhibiting improved antimicrobial activity against resistant strains of bacteria.
A notable study synthesized several derivatives through acylhydrazone functionalization, leading to the identification of compounds with minimal inhibitory concentrations as low as 4 µg/mL against Staphylococcus aureus strains resistant to methicillin and daptomycin .
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of various benzo[b]thiophene derivatives included this compound, highlighting its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Activity
In vitro assessments measured the compound's effects on cytokine release in human cell lines, showcasing its potential therapeutic applications in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[B]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 6-methoxybenzo[b]thiophene-3-carboxylic acid with structurally related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | 43121-88-6 | C₁₀H₈O₃S | 208.23 | 6-OCH₃, 3-COOH | High lipophilicity; synthetic versatility |
| Benzo[b]thiophene-3-carboxylic acid (parent compound) | 5381-25-9 | C₉H₆O₂S | 178.21 | 3-COOH | Lower logP; foundational for derivatives |
| 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | Not available | C₁₁H₁₀O₃S | 222.26 | 6-OCH₃, 2-CH₃, 3-COOH | Increased steric hindrance; altered reactivity |
| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | 476199-14-1 | C₁₀H₈O₃S | 208.23 | 4-OCH₃, 2-COOH | Positional isomer; distinct electronic effects |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | 1467-86-3 | C₁₀H₈O₂S | 192.23 | 6-CH₃, 2-COOH | Reduced polarity vs. methoxy analogs |
| 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | Not available | C₉H₆O₃S | 194.21 | 5-OH, 3-COOH | Higher acidity; hydrogen-bonding capacity |
Notes:
- Positional isomerism : The 6-methoxy derivative exhibits distinct electronic effects compared to the 4-methoxy analog (CAS 476199-14-1), as the substituent's position alters resonance stabilization of the aromatic system .
- Substituent effects : Methyl groups (e.g., 6-methyl analog, CAS 1467-86-3) reduce polarity compared to methoxy, impacting solubility and pharmacokinetic profiles . Hydroxy groups (e.g., 5-hydroxy analog) introduce acidity (pKa ~3-4), enabling salt formation .
Industrial and Commercial Relevance
- Cost : Derivatives like 6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3) are priced at ~$82/g, reflecting demand for tailored intermediates .
Biological Activity
6-Methoxybenzo[b]thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed carbonylation techniques. This method allows for the efficient formation of the benzothiophene scaffold, which is crucial for its biological activity. The compound can be synthesized from readily available building blocks, making it accessible for further research and development .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : In studies assessing the antimicrobial efficacy against Staphylococcus aureus, certain derivatives showed MIC values ranging from 32 µg/mL to >256 µg/mL, indicating a spectrum of activity against different strains .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| III.a | 256 | Weak |
| III.b | >256 | No Activity |
| III.c | >256 | No Activity |
| III.d | >256 | No Activity |
| III.e | 128 | Moderate |
| III.f | 32 | Strong |
This table illustrates the varying effectiveness of different derivatives, suggesting that structural modifications can significantly influence biological activity.
Anticancer Activity
The benzo[b]thiophene scaffold has been recognized as a pharmacophore in the development of anticancer agents. Studies have shown that compounds derived from this scaffold can induce apoptosis in cancer cells. For example, 2-Aryl-3-anilinobenzo[b]thiophene derivatives have demonstrated potent apoptosis-inducing properties, highlighting the therapeutic potential of this class of compounds .
Case Studies
- Antistaphylococcal Activity : A specific derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide II.b, was noted for its strong antistaphylococcal activity with an MIC of 4 µg/mL against methicillin-resistant strains. Importantly, it exhibited no cytotoxicity at concentrations up to 128 µg/mL on A549 human alveolar basal epithelial cells .
- Cytotoxicity Evaluation : The cytotoxic effects of various benzo[b]thiophene derivatives were assessed using propidium iodide assays. The results indicated that while some compounds displayed significant antimicrobial activity, they did not adversely affect mammalian cell viability at therapeutic concentrations .
Q & A
Q. What are common synthetic routes for 6-Methoxybenzo[B]thiophene-3-carboxylic acid, and how are key intermediates optimized?
The synthesis often involves multi-step pathways, including carboxylation of thiophene derivatives. For example, carboxylation of thiophene-3-carboxylic acid (or its substituted analogs) is a critical step, as seen in the improved five-step synthesis of annuleno[b]thiophen-6-one derivatives . Methoxy group introduction typically occurs via nucleophilic substitution or Friedel-Crafts alkylation. Key intermediates (e.g., methyl esters or acid chlorides) are purified using recrystallization or column chromatography, with reaction conditions (temperature, catalysts) optimized for yield and selectivity.
Q. What purification and characterization methods are recommended for this compound?
Purification often employs recrystallization (using ethanol/water mixtures) or silica-gel chromatography. Characterization relies on:
- Melting Point (mp): Comparative analysis with literature values (e.g., mp 155–156°C for structurally similar brominated analogs) .
- Spectroscopy: NMR (¹H/¹³C) for structural confirmation, IR for carboxylic acid (-COOH) and methoxy (-OCH₃) group identification.
- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., C₁₀H₈O₃S, MW 208.23) .
Q. What are the key physicochemical properties influencing reactivity?
- Acidity: The carboxylic acid group has a pKa comparable to thiophene-3-carboxylic acid (~4.1 in water at 25°C), affecting solubility and salt formation .
- Lipophilicity: LogP values (estimated via HPLC or computational tools) guide solubility in biological assays. Derivatives with methyl esters (e.g., methyl hexanoate analogs) show increased lipophilicity .
Advanced Research Questions
Q. How can carboxylation efficiency be optimized in the synthesis of benzo[b]thiophene derivatives?
Carboxylation efficiency depends on:
- Catalyst Selection: Use of palladium or copper catalysts for directed C-H activation.
- Reaction Medium: Polar aprotic solvents (e.g., DMF) enhance carboxyl group incorporation .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions like decarboxylation. Monitoring intermediates via TLC or HPLC ensures stepwise optimization .
Q. How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo activity)?
Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug Design: Esterification of the carboxylic acid to improve membrane permeability .
- Metabolic Profiling: LC-MS analysis of plasma metabolites to identify degradation pathways .
- Target Engagement Assays: Use of radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) to confirm binding to NMDA receptors or other targets .
Q. What advanced spectral and electrochemical techniques are used to study its redox behavior?
- Cyclic Voltammetry (CV): Identifies oxidation/reduction potentials influenced by the methoxy and thiophene groups. For example, methyl esters of benzo[b]thiophene derivatives show distinct redox peaks at −0.8 to +1.2 V (vs. Ag/AgCl) .
- DFT Calculations: Predict electron density distribution to correlate with experimental spectral data (e.g., NMR chemical shifts) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
